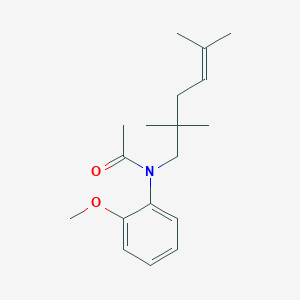

N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical processes and catalysts. For instance, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, uses a novel Pd/C catalyst for hydrogenation, showing high activity, selectivity, and stability (Zhang, 2008). These methods might be applicable or adaptable for the synthesis of N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals linearly extended conformations and planar hydrophilic and hydrophobic areas (Camerman et al., 2005). These structural characteristics are crucial for understanding the physical and chemical behavior of N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide.

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds involve various interactions and transformations. For example, the reactivity of silylated derivatives of N-(2-hydroxyphenyl)acetamide and their transformation into different compounds has been studied, which can provide insights into the reactivity of N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as crystalline structure and hydrogen bonding patterns, are significant for understanding their behavior in different environments. Studies on compounds like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provide valuable information on the physical properties of similar acetamides (Anonymous, 2006).

Wissenschaftliche Forschungsanwendungen

Green Synthesis of Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a variant of the queried compound, is significant in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of a related compound, improving selectivity and stability in dye synthesis (Zhang, 2008).

Herbicide Metabolism

Research by Coleman et al. (2000) on chloroacetamide herbicides, closely related to the queried compound, details their metabolism in human and rat liver microsomes. This is vital for understanding the environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Anion Coordination in Crystal Engineering

Kalita and Baruah (2010) explored the spatial orientations of stretched amides, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, for anion coordination in crystal engineering. Their findings are crucial for developing materials with specific molecular architectures (Kalita & Baruah, 2010).

Antimalarial Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This showcases the compound's role in pharmaceutical development (Magadum & Yadav, 2018).

Antitumor Activity

Wu et al. (2009) reported on a novel compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrating potent antitumor activity. This compound's mechanism involves disrupting microtubule assembly, indicating potential in cancer therapy (Wu et al., 2009).

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-N-(2,2,5-trimethylhex-4-enyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-14(2)11-12-18(4,5)13-19(15(3)20)16-9-7-8-10-17(16)21-6/h7-11H,12-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTZNDRLVXNILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)CN(C1=CC=CC=C1OC)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)